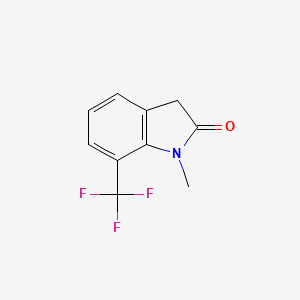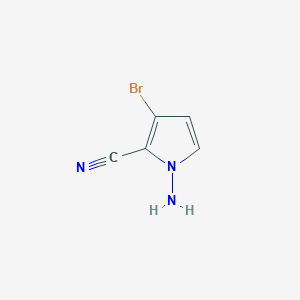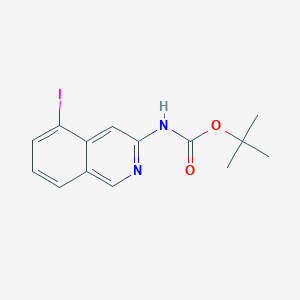
tert-Butyl (5-iodoisoquinolin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (5-iodoisoquinolin-3-yl)carbamate is a chemical compound with the molecular formula C14H15IN2O2. It is a derivative of isoquinoline, featuring an iodine atom at the 5-position and a tert-butyl carbamate group at the 3-position. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry .
Méthodes De Préparation
The synthesis of tert-Butyl (5-iodoisoquinolin-3-yl)carbamate typically involves the iodination of isoquinoline derivatives followed by the introduction of the tert-butyl carbamate group. One common method includes:
Iodination: Isoquinoline is treated with iodine and a suitable oxidizing agent to introduce the iodine atom at the 5-position.
Carbamate Formation: The iodinated isoquinoline is then reacted with tert-butyl chloroformate in the presence of a base to form the tert-butyl carbamate group.
Analyse Des Réactions Chimiques
tert-Butyl (5-iodoisoquinolin-3-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include organometallic compounds and halide salts.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: The iodine atom allows for coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, forming carbon-carbon bonds with various partners.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups .
Applications De Recherche Scientifique
tert-Butyl (5-iodoisoquinolin-3-yl)carbamate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Biological Studies: Researchers use this compound to study the biological activity of isoquinoline derivatives and their potential therapeutic effects.
Mécanisme D'action
The mechanism of action of tert-Butyl (5-iodoisoquinolin-3-yl)carbamate is not well-documented. its effects are likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its isoquinoline core and carbamate group. The iodine atom may also play a role in modulating its reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
tert-Butyl (5-iodoisoquinolin-3-yl)carbamate can be compared to other isoquinoline derivatives, such as:
tert-Butyl (5-chloroisoquinolin-3-yl)carbamate: Similar structure but with a chlorine atom instead of iodine.
tert-Butyl (5-bromoisoquinolin-3-yl)carbamate: Similar structure but with a bromine atom instead of iodine.
tert-Butyl (5-fluoroisoquinolin-3-yl)carbamate: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which can influence its reactivity and interactions in chemical and biological systems .
Propriétés
Formule moléculaire |
C14H15IN2O2 |
|---|---|
Poids moléculaire |
370.19 g/mol |
Nom IUPAC |
tert-butyl N-(5-iodoisoquinolin-3-yl)carbamate |
InChI |
InChI=1S/C14H15IN2O2/c1-14(2,3)19-13(18)17-12-7-10-9(8-16-12)5-4-6-11(10)15/h4-8H,1-3H3,(H,16,17,18) |
Clé InChI |
LLCCZRGXIBJQQF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=NC=C2C=CC=C(C2=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromo-4-chloro-2-(methylthio)pyrido[4,3-d]pyrimidine](/img/structure/B13664153.png)
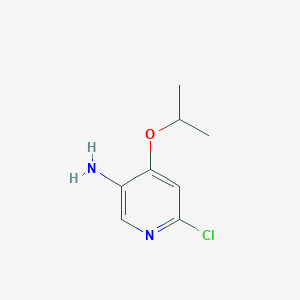
![6-Chlorooxazolo[4,5-b]pyridine](/img/structure/B13664178.png)
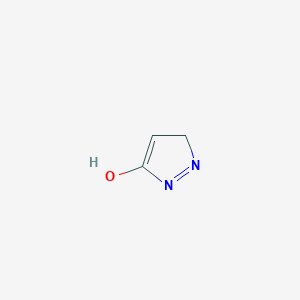

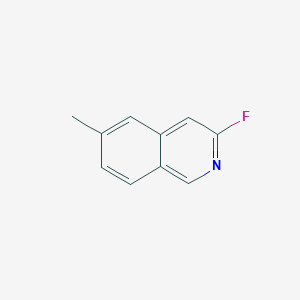
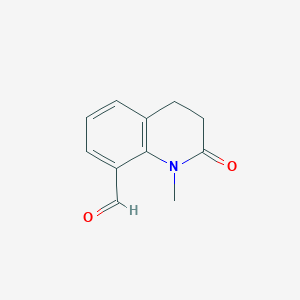
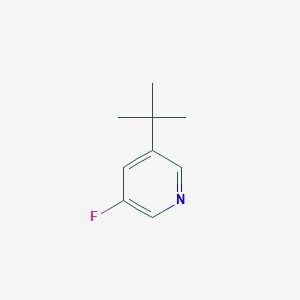
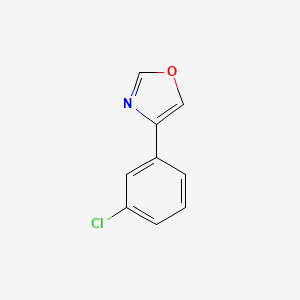
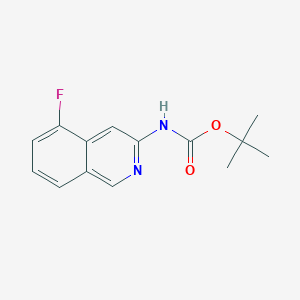
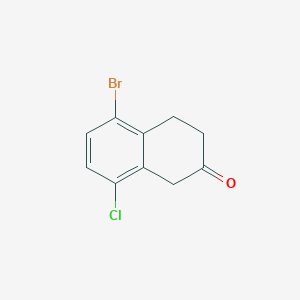
![2-Chloroimidazo[1,2-a]pyridin-6-ol](/img/structure/B13664213.png)
